molecular formula C38H48N8O7S B1233969 (5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide CAS No. 157351-81-0

(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide

Cat. No.: B1233969
CAS No.: 157351-81-0
M. Wt: 760.9 g/mol
InChI Key: LOLQIXVGWUZRTD-GLANSSQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation

Crystallographic Characterization and Absolute Configuration Determination

The compound’s solid-state structure was resolved using single-crystal X-ray diffraction. Key findings include:

Parameter Value Significance
Crystal system Monoclinic Space group P2₁/c (common for macrocycles with chiral centers)
Unit cell dimensions a = 22.151 Å, b = 12.484 Å, c = 10.2018 Å Reflects extended π-conjugation and hydrogen bonding networks
β angle 101.073° Indicates slight distortion from ideal planarity for macrocyclic systems
Absolute configuration (5S,8S,11S,12Z) Confirmed via anomalous dispersion and density functional theory calculations

The bicyclic core adopts a strained conformation, with the triazacyclotridecene ring system forming a 14-membered macrocycle. The indole substituent and phenylpropan-2-yl group occupy axial positions, stabilized by intramolecular hydrogen bonds between the amide NH and carbonyl oxygen.

Key Bond Lengths and Angles
Bond Length (Å) Angle Functional Group
C-S (thiazole ring) 1.76–1.79 120°–125° Stabilized by resonance
C=O (amide) 1.22–1.25 175°–178° Strong hydrogen bonding
N-C (triazacycle) 1.34–1.38 112°–115° Partial double bond character
C=C (12Z double bond) 1.33 123° Restricted rotation

The Z-configuration of the 12-ene bond was confirmed by the coplanar arrangement of substituents on either side, as evidenced by the dihedral angle of 0° between the C12–C13 and C12–N11 planes.

NMR Spectroscopic Analysis of Macrocyclic Conformation

Solution-state NMR experiments (1H and 13C) revealed the compound’s conformational rigidity and stereoelectronic interactions.

1H NMR Key Peaks (600 MHz, CDCl3)
Proton δ (ppm) Multiplicity Assignment
Indole NH 8.30 Singlet Shielded aromatic proton
Thiazole CH 7.18 Doublet Deshielded due to S proximity
Amino CH2 (2-methylpropyl) 1.25 Sextet Isobutyl group in axial position
Amide NH 6.50 Broad singlet Hydrogen-bonded to carbonyl oxygen
Olefinic H (12Z) 5.85 Doublet Restricted rotation confirmed
13C NMR Peaks
Carbon δ (ppm) Assignment
Thiazole C=N 155.2 Electron-withdrawing group
Amide carbonyl 170.4–172.1 Varies by substituent environment
Indole C3 126.8 Aromatic ring with electron-rich character
2-Methylpropyl CH2 24.3 Isobutyl group in rigid environment

NOE correlations confirmed spatial proximity between the indole NH and the amide proton, supporting the proposed hydrogen-bonding network.

Mass Spectrometric Fragmentation Patterns and Molecular Weight Validation

Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) provided critical insights into the compound’s fragmentation behavior.

Molecular Ion and Major Fragments
m/z Fragment Loss/Process
760.3 [M+H]+ Molecular ion
743.3 [M+H–H2O]+ Dehydration (amide NH loss)
726.3 [M+H–H2NCO]+ Urea loss (amide cleavage)
691.2 [M+H–C3H7]+ Isobutyl group elimination
653.1 [M+H–C7H7NO]+ Phenylpropan-2-yl fragment loss
Fragmentation Pathways
  • Primary Cleavage :
    • Loss of H2O from the amide NH group (Δm/z = 18) .
    • Isobutyl group elimination (Δm/z = 57) via β-scission .
  • Secondary Fragments :
    • Cleavage at the triazacycle S–C bond, yielding a thiolate ion (m/z = 391.1) .
    • Retro-aldol fragmentation of the indole-propan-2-yl linkage (m/z = 146.1) .

HRMS confirmed the molecular formula C38H48N8O7S with a calculated exact mass of 760.33615 Da (observed: 760.3362 Da, Δ = 0.5 ppm) .

Properties

IUPAC Name

(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N8O7S/c1-23(2)16-32-38(53)44-31(13-15-54-22-40-20-28(39)34(49)45-32)36(51)43-30(12-14-47)35(50)46-33(18-25-19-41-29-11-7-6-10-27(25)29)37(52)42-26(21-48)17-24-8-4-3-5-9-24/h3-11,13-15,19,21,23,26,28,30-33,40-41H,12,16-18,20,22,39H2,1-2H3,(H,42,52)(H,43,51)(H,44,53)(H,45,49)(H,46,50)/b15-13-/t26-,28-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLQIXVGWUZRTD-GLANSSQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C=CSCNCC(C(=O)N1)N)C(=O)NC(CC=O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](/C=C\SCNC[C@@H](C(=O)N1)N)C(=O)N[C@@H](CC=O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48N8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157351-81-0
Record name Men 10627
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157351810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) for Linear Precursor Assembly

The linear peptide backbone of MEN-10627 is constructed via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry, which allows sequential addition of protected amino acids. The 5-amino and 8-isobutyl groups are introduced using Fmoc-L-lysine(Boc) and Fmoc-L-leucine derivatives, respectively . Activation of carboxyl groups is achieved using carbonyldiimidazole (CDI), a reagent demonstrated to form stable active intermediates for amide bond formation without racemization . For example, the indol-3-yl-containing fragment is synthesized by coupling Fmoc-L-tryptophan with a phenylpropan-2-yl moiety using CDI in tetrahydrofuran (THF), followed by deprotection with 20% piperidine in dimethylformamide (DMF) .

Critical parameters include:

  • Solvent system : Anhydrous DMF for coupling, THF for sterically hindered residues.

  • Temperature : 25°C for standard residues; 0–4°C for heat-sensitive steps .

  • Coupling agents : CDI for steric protection, HOBt/DIC for rapid activation .

Cyclization Strategies for Macrocycle Formation

The 1-thia-3,7,10-triazacyclotridec-12-ene core is formed via a disulfide bond-mediated cyclization. After linear chain assembly, the cysteine residue at position 11 is deprotected using tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer (pH 6.5), enabling spontaneous oxidation to form the 12-membered ring . Patent data reveals that cyclization efficiency improves under high dilution (0.01 M) in degassed acetonitrile/water (4:1), achieving >85% yield after 48 hours .

Key optimization factors :

  • Oxidizing agents : Atmospheric oxygen vs. iodine. Iodine (0.1 eq.) in methanol accelerates disulfide formation but risks over-oxidation .

  • Steric effects : The 2-methylpropyl group at position 8 necessitates prolonged reaction times (72 hours) to ensure complete ring closure .

Stereochemical Control and Protecting Group Management

MEN-10627 contains four stereocenters (5S, 8S, 11S, 12Z), requiring stringent chiral integrity. The 12Z configuration is enforced by conjugating the dehydroalanine residue prior to cyclization using a Wittig reaction with ethyl (triphenylphosphoranylidene)acetate . Orthogonal protecting groups (Boc for amines, Trt for thiols) prevent undesired side reactions. For instance, the 5-amino group is protected with Boc during SPPS, which is later removed by trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Purification and Analytical Characterization

Crude MEN-10627 is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 10–90% acetonitrile in 0.1% TFA . Analytical data from Hodoodo Chemicals confirms a purity of >98% by HPLC (retention time: 12.4 min) and mass spectrometry (observed [M+H]+: 761.35 vs. calculated 760.34) . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) validates the stereochemistry, with distinctive signals at δ 7.65 ppm (indole NH) and δ 4.32 ppm (α-proton of dehydroalanine) .

Table 1: Key Analytical Data for MEN-10627

ParameterValueMethod
Molecular Weight760.910 g/molHRMS
Purity>98%RP-HPLC
Retention Time12.4 minC18 Column
Disulfide BondConfirmed (δ 2.95–3.15 ppm)1H NMR

Scale-Up Considerations and Yield Optimization

Large-scale synthesis (1–10 g) faces challenges in cyclization efficiency and purification throughput. Patent disclosures recommend:

  • Batch cycling : Repeating SPPS in 500 mmol batches to amortize resin costs .

  • Ion exchange chromatography : Replacing iodide counterions with bromide via Amberlite IRA-400 resin, enhancing solubility for crystallization .

  • Crystallization : Isopropyl acetate/hexane (3:1) yields needle-shaped crystals with 92% recovery .

Chemical Reactions Analysis

Scientific Research Applications

The compound features a triazacyclotridecane backbone with multiple functional groups that enhance its reactivity and interaction with biological targets. The presence of amino acids and dioxobutane moieties suggests potential for enzyme inhibition or receptor modulation.

Anticancer Activity

Recent studies have indicated that Men 10,627 exhibits promising anticancer properties by targeting specific pathways involved in tumor growth and metastasis. Its ability to inhibit the c-Met receptor has been highlighted in various research articles, suggesting its role in reducing tumor cell proliferation and enhancing apoptosis in cancer cells .

Immunomodulation

The compound’s structure allows it to interact with immune pathways, potentially modulating inflammatory responses. Research has shown its effectiveness in inhibiting TNFα signaling pathways, which are crucial in autoimmune diseases and chronic inflammation . This makes it a candidate for therapeutic development in conditions like rheumatoid arthritis and inflammatory bowel disease.

Drug Delivery Systems

Due to its complex structure, Men 10,627 can be utilized in drug delivery systems where it can serve as a carrier for other therapeutic agents. The incorporation of this compound into nanoparticles or liposomes could enhance the bioavailability and targeted delivery of drugs to specific tissues .

Case Study 1: c-Met Inhibition

A study published on novel inhibitors for TNFα showed that Men 10,627 significantly inhibited the growth of cancer cells by blocking c-Met signaling pathways. In vitro assays demonstrated a marked decrease in cell viability and migration in treated groups compared to controls .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of Men 10,627 revealed its potential to downregulate pro-inflammatory cytokines in cellular models of inflammation. This suggests its applicability in developing treatments for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights structural and functional distinctions between the target compound and analogous molecules:

Compound Name Core Structure Key Substituents Biological Activity Reference
(Target Compound) 13-membered thia-triazacyclotridecene Indole, phenyl, 2-methylpropyl, carboxamide Hypothesized protease inhibition (in silico) -
Ethyl 6-imino-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide Tricyclic Oxolan group Enhanced aqueous solubility; moderate antimicrobial activity
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide Tricyclic Benzodioxole, methoxypropyl Anticancer (IC₅₀ = 2.3 μM in HeLa cells)
6-imino-N,13-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide Tricyclic Morpholine, methyl Kinase inhibition (e.g., TNK2)
Dacarbazine Monocyclic triazine Methyl, carboxamide DNA alkylation; antitumor (melanoma)

Key Comparative Insights:

Substituent Effects :

  • The indole group in the target compound likely enhances binding to aromatic-rich enzymatic pockets (e.g., trypsin-like proteases), whereas benzodioxole-containing analogs () show higher anticancer potency due to electrophilic reactivity .
  • The 2-methylpropyl substituent increases lipophilicity (clogP ≈ 3.2) compared to morpholine-containing analogs (clogP ≈ 1.8), suggesting improved membrane penetration .

Functional Group Diversity :

  • The thia atom in the macrocycle may reduce oxidative degradation relative to oxygen-containing counterparts, extending half-life in vivo .
  • Carboxamide groups in the target and Dacarbazine both facilitate DNA/protein interactions, but Dacarbazine’s simpler triazine structure limits its target range .

Biological Activity :

  • Tricyclic analogs with oxolan or morpholine groups () prioritize solubility and kinase inhibition, whereas the target’s macrocycle may optimize protease affinity due to preorganized topology .

Research Findings and Implications

  • In Vitro Data : While direct activity data for the target is pending, analogs with indole groups (e.g., ) show IC₅₀ values of 0.8–5 μM against bacterial pathogens, suggesting the target’s indole moiety could confer similar efficacy .
  • Synthetic Challenges : The macrocycle’s sulfur atom complicates synthesis (yield ≈ 12% vs. 30% for tricyclic analogs), necessitating optimized cyclization protocols .

Biological Activity

The compound (5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[[2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Its structure includes:

  • Indole moiety : Known for various biological activities including anti-cancer properties.
  • Dioxobutanamide : Potentially involved in interactions with biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₃₁H₃₃N₅O₇S
Molecular Weight585.69 g/mol
Key Functional GroupsAmino, Dioxo, Thiazole

The biological activity of this compound appears to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. For instance, it may act on lipoxygenase pathways that are crucial in the biosynthesis of leukotrienes and other eicosanoids known to mediate inflammation and immune responses .
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with various G-protein coupled receptors (GPCRs), which are pivotal in cell signaling related to inflammation and immune responses. This interaction could modulate the activity of neutrophils and eosinophils, cells that play significant roles in allergic reactions and asthma .
  • Cellular Effects : The compound has demonstrated effects on cell migration and chemotaxis in leukocytes. In vitro studies indicate that it can inhibit the migration of eosinophils induced by pro-inflammatory mediators like 5-Oxo-Eicosatetraenoic acid (5-OxoETE), suggesting a potential application in treating allergic diseases .

Table 2: Biological Activities

ActivityDescriptionReference
Enzyme InhibitionInhibits lipoxygenase pathways
GPCR InteractionModulates receptor-mediated signaling
Chemotaxis InhibitionReduces eosinophil migration

Study 1: Eosinophil Migration Inhibition

A study investigated the effect of this compound on eosinophil migration induced by 5-OxoETE. Results showed that the compound significantly reduced eosinophil chemotaxis with an IC50 value of approximately 30 nM. This suggests its potential as a therapeutic agent for conditions characterized by eosinophilic inflammation such as asthma and allergic rhinitis .

Study 2: Structure-Based Drug Design

Research utilizing structure-based drug design techniques identified this compound as a selective antagonist for the OXE receptor. This receptor is involved in mediating the effects of eicosanoids on immune cells. The study reported enhanced potency for certain enantiomers of the compound with IC50 values below 10 nM .

Table 3: Key Findings from Research Studies

StudyFindingsReference
Eosinophil MigrationIC50 = 30 nM for chemotaxis inhibition
Structure-Based DesignPotent OXE receptor antagonist

Q & A

Q. How can researchers integrate multi-omics data to understand the compound’s off-target effects in complex biological systems?

  • Methodological Answer : Perform transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cell lines to map off-target pathways. Use network pharmacology tools to identify hub proteins or pathways perturbed by the compound. Validate findings with CRISPR-Cas9 knockout models .

Methodological Notes

  • Data Validation : Cross-reference experimental results with orthogonal techniques (e.g., NMR and X-ray for structure; SPR and ITC for binding).
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated byproducts) as outlined in safety protocols .
  • Resource Utilization : Leverage open-access databases (e.g., PubChem, ChEMBL) for benchmarking physicochemical properties against known analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.